Ethyl 1H-pyrazole-1-carboxylate
Overview
Description
Ethyl 1H-pyrazole-1-carboxylate is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological and chemical properties. This compound is widely used in organic synthesis and serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1H-pyrazole-1-carboxylate typically involves the cyclization of hydrazine derivatives with β-diketones. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions to form the pyrazole ring . The reaction is usually carried out in ethanol or another suitable solvent, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts, such as transition metals, can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole-1-carboxylic acid derivatives.
Reduction: Reduction reactions can yield hydropyrazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated reagents and strong bases like sodium hydride are often employed.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 1H-pyrazole-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 1H-pyrazole-1-carboxylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic or biological effect .
Comparison with Similar Compounds
Ethyl 1H-pyrazole-1-carboxylate can be compared with other pyrazole derivatives, such as:
1-Methyl-1H-pyrazole-4-carboxylate: Similar in structure but with a methyl group at the 1-position, this compound has different reactivity and biological properties.
3,5-Dimethyl-1H-pyrazole: This compound has methyl groups at the 3 and 5 positions, leading to distinct chemical behavior and applications.
1-Phenyl-1H-pyrazole-4-carboxylate: The presence of a phenyl group at the 1-position significantly alters its chemical and biological properties.
Properties
IUPAC Name |
ethyl pyrazole-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-10-6(9)8-5-3-4-7-8/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGZTNKUYDJSDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C=CC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392900 | |
Record name | 1H-Pyrazole-1-carboxylic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10199-59-4 | |
Record name | 1H-Pyrazole-1-carboxylic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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